2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide oxalate
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Description
2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) detailed the design, synthesis, and pharmacological evaluation of novel derivatives involving piperazine and furan-2-yl structures. These compounds were synthesized through a series of chemical reactions and evaluated for their antidepressant and antianxiety activities, revealing significant effects in behavioral tests. This research underscores the potential of structurally related compounds in the development of new treatments for mood disorders (Kumar et al., 2017).
Anticonvulsant Activities
Research by Kohn et al. (1993) explored the anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives, including those with furan-2-yl and thiazol-2-yl groups. These compounds displayed significant efficacy in protecting against seizures in animal models, suggesting their potential application in epilepsy treatment (Kohn et al., 1993).
Antimicrobial and Anticancer Potential
A study by Başoğlu et al. (2013) on azole derivatives starting from furan-2-carbohydrazide demonstrated antimicrobial activities against various microorganisms. This research indicates the potential of furan-containing compounds in addressing microbial infections (Başoğlu et al., 2013).
Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives with furan-2-yl groups and investigated their anticancer and antiangiogenic effects in vivo. The compounds exhibited significant tumor growth inhibition and antiangiogenic effects, highlighting their therapeutic potential in cancer treatment (Chandrappa et al., 2010).
Properties
IUPAC Name |
2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S.C2H2O4/c1-17-4-6-18(7-5-17)13-23-21(27)14-25-8-10-26(11-9-25)15-22-24-19(16-29-22)20-3-2-12-28-20;3-1(4)2(5)6/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGRZNLDNSHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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